3-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)butan-2-one

Cytotoxicity MCF-7 Breast Cancer

Select 3-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)butan-2-one for your drug discovery program because its distinct 6-methyl, N-butan-2-one substitution pattern fills a critical gap in THQ SAR libraries. With a reported cytotoxicity IC50 of 15 µM in MCF-7 breast cancer cells, this compound serves as a benchmark for apoptosis induction and kinase/GPCR probe development. Avoid confounding variables of generic THQs—this building block ensures reproducible, structure-defined results.

Molecular Formula C14H19NO
Molecular Weight 217.31 g/mol
CAS No. 1152866-99-3
Cat. No. B1438324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)butan-2-one
CAS1152866-99-3
Molecular FormulaC14H19NO
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(CCC2)C(C)C(=O)C
InChIInChI=1S/C14H19NO/c1-10-6-7-14-13(9-10)5-4-8-15(14)11(2)12(3)16/h6-7,9,11H,4-5,8H2,1-3H3
InChIKeyXUCXDXDMAURJCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)butan-2-one: Key Procurement & Differentiation Data


3-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)butan-2-one (CAS 1152866-99-3) is a synthetic N-substituted tetrahydroquinoline derivative featuring a 6-methyl substituent on the saturated quinoline ring and a butan-2-one moiety at the nitrogen . Tetrahydroquinolines (THQs) represent a privileged scaffold in medicinal chemistry due to their presence in numerous bioactive natural products and therapeutic agents, including antimalarial, anticancer, and anti-inflammatory compounds [1]. This specific compound serves as a building block and research tool within the broader THQ chemical space .

Why a Generic Tetrahydroquinoline Cannot Substitute for 3-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)butan-2-one


Tetrahydroquinoline derivatives cannot be generically substituted due to the profound impact of substitution pattern on biological activity and physicochemical properties. Even minor modifications to the THQ core—such as the position of the methyl group, the nature of the N-substituent, or the presence of a carbonyl—dramatically alter a compound's target binding affinity, cellular potency, and selectivity profile [1]. For instance, a study on N-substituted THQ analogs demonstrated that variations in the N-substituent led to significant differences in their ability to induce apoptosis in cancer cells, with some analogs exhibiting over 50-fold differences in potency [2]. Therefore, substituting 3-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)butan-2-one with a different THQ analog would introduce unknown and potentially confounding variables into any research program.

Quantitative Differentiation Evidence for 3-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)butan-2-one


Comparative Cytotoxicity Profile in MCF-7 Breast Cancer Cells

3-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)butan-2-one demonstrates a distinct cytotoxic profile in MCF-7 breast cancer cells (IC50 = 15 µM) when compared to other tetrahydroquinoline derivatives in the same cell line . This places its activity within a specific range relative to more potent analogs, providing a crucial reference point for structure-activity relationship (SAR) studies. The compound's mechanism is linked to the induction of apoptosis .

Cytotoxicity MCF-7 Breast Cancer Tetrahydroquinoline

Structural Distinction from a Closely Related Acetoacetyl Analog

A key structural comparator is 1-acetoacetyl-6-methyl-1,2,3,4-tetrahydroquinoline (CAS 57368-85-1) [1]. The target compound differs by the presence of a 3-butan-2-one group versus a 1,3-dione (acetoacetyl) group on the nitrogen atom. This structural variation is predicted to alter hydrogen bonding capacity, metabolic stability, and chemical reactivity, which are critical parameters in drug design [2].

Chemical Structure Tetrahydroquinoline Synthetic Intermediate SAR

Predicted Physicochemical Profile Differentiates from Unsubstituted THQ Core

The addition of the 6-methyl group and the N-butan-2-one substituent to the 1,2,3,4-tetrahydroquinoline core (CAS 91-61-2) [1] is predicted to significantly increase lipophilicity (cLogP). While experimental data is absent, this structural modification is a common strategy to enhance membrane permeability and modulate target engagement [2].

Physicochemical Properties Lipophilicity Tetrahydroquinoline Drug Design

Validated Application Scenarios for 3-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)butan-2-one


Building Block for Focused Tetrahydroquinoline Library Synthesis

This compound is ideally suited as a key building block or intermediate for the synthesis of focused tetrahydroquinoline-based libraries for drug discovery. Its specific substitution pattern (6-methyl, N-butan-2-one) allows for the exploration of a distinct region of chemical space, which is valuable for generating SAR data around a 6-methyl-substituted THQ core with a functionalized N-substituent . Researchers can use this scaffold to probe the effects of further modifications on biological activity, as demonstrated in broader studies of N-substituted THQ analogs [1].

In Vitro Model for Apoptosis and Cytotoxicity Studies

Given its reported activity in MCF-7 breast cancer cells and its mechanism as an apoptosis inducer, this compound is a relevant tool for studying THQ-mediated cytotoxicity and apoptotic pathways . It provides a defined chemical probe for investigating the link between THQ structure and programmed cell death, particularly in models where modulation of intracellular calcium homeostasis or caspase activation is a focus, as observed with other THQ derivatives [1].

Reference Compound for N-Substituted THQ SAR Campaigns

In medicinal chemistry projects targeting kinases, GPCRs, or other protein classes where the THQ core is a known ligand, this compound can serve as a reference point for the N-butan-2-one substitution. Its cytotoxicity profile (IC50 = 15 µM in MCF-7 cells) provides a benchmark for comparing the effects of other N-substituents on cellular potency and selectivity, an approach validated by comprehensive SAR analyses of THQ derivatives [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(6-Methyl-1,2,3,4-tetrahydroquinolin-1-yl)butan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.